Norethandrolone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Muscle Wasting and Weakness

One area of research explores Norethandrolone's potential to counteract muscle wasting and weakness associated with various conditions. Studies have investigated its effects in:

- HIV/AIDS: Norethandrolone has been studied as a treatment for muscle wasting associated with HIV/AIDS. While some studies have shown positive results in terms of muscle mass and strength gains, long-term safety concerns and the potential for abuse limit its widespread use. Source: National Institutes of Health (NIH): )

- Chronic obstructive pulmonary disease (COPD): Research suggests Norethandrolone may improve muscle function and exercise capacity in COPD patients. Source: Thorax:

- Burns: Limited studies have explored the use of Norethandrolone to promote muscle healing after burn injuries. However, more research is needed to confirm its efficacy and safety in this context. Source: Burns:

It's important to note that Norethandrolone is not a first-line treatment for any of these conditions. Other treatments are often preferred due to safety concerns and the availability of safer alternatives.

Bone Health

Some research has investigated the effects of Norethandrolone on bone health. Studies suggest it may:

- Increase bone mineral density: Norethandrolone may stimulate bone formation and increase bone mineral density in certain populations, such as elderly individuals with osteoporosis. Source: Maturitas:

Other Areas of Investigation

Limited research has explored Norethandrolone's potential role in:

- Aplastic anemia: Early studies suggest Norethandrolone might improve red blood cell production in some cases of aplastic anemia. However, more research is needed. Source: Blood:

- Wound healing: A few studies have investigated the use of Norethandrolone to promote wound healing, but the results are inconclusive.

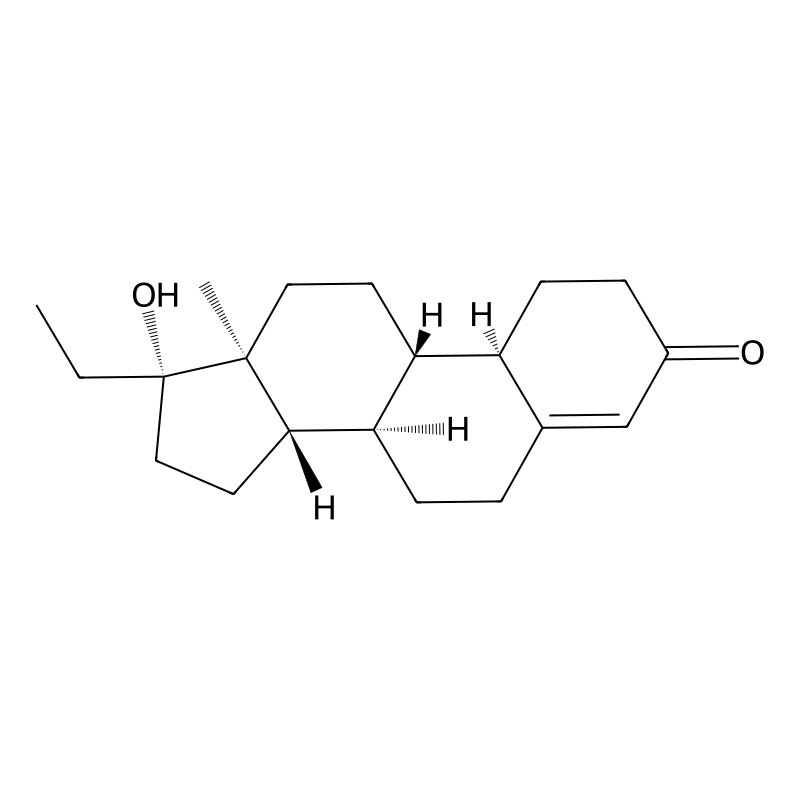

Norethandrolone is a synthetic anabolic steroid and androgen, specifically classified as a 17α-alkylated derivative of testosterone and 19-nortestosterone (nandrolone). Its chemical formula is and it is also known as 17α-ethyl-19-nortestosterone. Norethandrolone was first synthesized in 1953 by G. D. Searle & Company and was initially studied for its progestational effects before being recognized for its anabolic properties. It was introduced for medical use as an anabolic steroid in 1956, marking it as one of the first compounds in this category .

Norethandrolone acts similarly to testosterone by binding to androgen receptors in muscle cells. This stimulates protein synthesis, leading to increased muscle growth (anabolic effect). Additionally, it can promote masculine characteristics (androgenic effect).

Norethandrolone use carries several safety risks:

- Liver Toxicity: The 17α-ethyl group can cause liver damage, especially with high doses or prolonged use [].

- Cardiovascular Issues: Studies suggest potential for increased risk of heart attack, stroke, and high blood pressure [].

- Mood Swings and Aggression: Norethandrolone can contribute to mood swings, aggression, and other behavioral changes [].

- Hormonal Disruption: It can suppress natural testosterone production and lead to problems like erectile dysfunction and gynecomastia (breast growth in males) [].

- Aromatization: Norethandrolone can be converted by the enzyme aromatase into ethylestradiol, a potent estrogen, which contributes to its estrogenic side effects.

- Reduction: The compound can be reduced to form 5α-dihydronorethandrolone, which has a diminished affinity for androgen receptors compared to norethandrolone itself .

- Conjugation: Norethandrolone can undergo conjugation reactions, which enhance its solubility and facilitate excretion.

The synthesis of norethandrolone typically involves modifying the structure of testosterone or nandrolone through alkylation at the 17α position. Various synthetic pathways have been documented, including:

- Starting from Testosterone: The conversion involves replacing the methyl group at the 17 position with an ethyl group.

- Using Precursor Steroids: Other synthetic routes may utilize intermediates derived from natural steroid sources or other synthetic steroids .

Norethandrolone is primarily used in clinical settings for:

- Anemia Treatment: It enhances erythropoiesis, thereby increasing hemoglobin levels and improving oxygen-carrying capacity in patients with anemia.

- Muscle Wasting Conditions: It is prescribed to counteract muscle loss due to chronic diseases or aging.

- Hormonal Replacement Therapy: In some cases, it is utilized in hormone replacement therapies due to its androgenic properties .

Norethandrolone interacts with several biological systems and other drugs:

- Drug Interactions: It may interact with anticoagulants, leading to altered effectiveness. Additionally, its estrogenic activity can influence the pharmacodynamics of other medications that are metabolized by similar pathways.

- Biological Interactions: Studies suggest that norethandrolone may affect telomerase activity, potentially influencing cellular proliferation without significantly increasing toxicity .

Norethandrolone shares structural similarities with several other anabolic steroids. Below is a comparison highlighting its uniqueness:

| Compound | Anabolic Activity | Androgenic Activity | Progestogenic Activity |

|---|---|---|---|

| Nandrolone | High | Moderate | Low |

| Testosterone | Moderate | High | Low |

| Methandrostenolone | High | High | Low |

| Oxymetholone | Very High | Moderate | Moderate |

| Metribolone | Very High | Very Low | Low |

| Norethandrolone | High | Low | High |

Uniqueness

Norethandrolone's unique profile includes:

- A high ratio of anabolic to androgenic effects.

- Significant progestogenic activity compared to other anabolic steroids.

- A distinct metabolic pathway leading to notable estrogenic effects through aromatization .

This combination makes norethandrolone particularly valuable in specific therapeutic contexts while also necessitating caution due to potential side effects.

Norethandrolone exhibits well-defined thermodynamic characteristics that are fundamental to understanding its solid-state behavior and processing conditions. The melting point of norethandrolone has been precisely determined to be 412.0 K (139.0°C) with an uncertainty of ±1.0 K, as reported in the NIST Chemistry WebBook based on experimental data from Grady, Hays, et al. (1973) [1]. This fusion temperature represents a critical thermodynamic parameter that defines the transition from solid crystalline phase to liquid phase under standard atmospheric pressure conditions.

| Thermodynamic Property | Value | Units | Uncertainty | Reference |

|---|---|---|---|---|

| Melting Point | 412.0 | K | ±1.0 K | NIST WebBook [1] |

| Melting Point | 139.0 | °C | ±1.0°C | NIST WebBook [1] |

| Fusion Temperature | 412.0 | K | ±1.0 K | Grady, Hays, et al., 1973 [1] |

The melting point of 139.0°C positions norethandrolone within the typical range observed for anabolic steroids, which generally exhibit melting points between 130°C and 200°C [2]. This relatively high melting point indicates strong intermolecular forces within the crystalline lattice, primarily attributed to hydrogen bonding interactions involving the hydroxyl group at the 17β position and van der Waals forces between the steroid ring systems.

Phase Behavior Analysis: The compound exists as a white crystalline solid at room temperature [3] [4], indicating a well-ordered crystalline structure. The significant temperature difference between ambient conditions (approximately 25°C) and the melting point (139°C) suggests thermal stability under normal storage and handling conditions. However, comprehensive phase transition studies using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) have not been extensively reported for norethandrolone, representing a gap in the current literature that would be valuable for complete thermodynamic characterization.

The fusion process at 412.0 K involves the disruption of the crystalline lattice structure and the transition to a disordered liquid state. While specific enthalpy of fusion (ΔHfus) values have not been experimentally determined for norethandrolone, this parameter would be crucial for understanding the energy requirements for phase transitions and would provide insights into the strength of intermolecular interactions in the solid state.

Solubility Profile in Organic Solvents and Aqueous Systems

The solubility characteristics of norethandrolone demonstrate distinct patterns across different solvent systems, reflecting its molecular structure and polarity. Systematic solubility evaluations have been conducted across multiple organic solvents commonly employed in pharmaceutical and analytical applications.

| Solvent System | Solubility | Concentration | Source |

|---|---|---|---|

| Acetonitrile | Soluble | 1.0 mg/mL | Cayman Chemical [4], GlpBio [3] |

| Ethanol | Soluble | 1.0 mg/mL | Cayman Chemical [4], GlpBio [3] |

| Methanol | Soluble | 1.0 mg/mL | Cayman Chemical [4], GlpBio [3] |

| Water | Practically insoluble | <0.1 mg/mL | Literature reports [5] |

Organic Solvent Solubility: Norethandrolone demonstrates moderate solubility in polar protic and polar aprotic organic solvents. The uniform solubility of 1.0 mg/mL observed in acetonitrile, ethanol, and methanol indicates consistent solvation behavior across these polar organic systems [3] [4]. This solubility profile is particularly relevant for:

- Analytical sample preparation: The 1.0 mg/mL solubility in acetonitrile makes it suitable for high-performance liquid chromatography (HPLC) applications [6]

- Extraction procedures: Ethanol and methanol solubility facilitates extraction from biological matrices [5]

- Formulation development: Moderate organic solvent solubility provides options for pharmaceutical formulation strategies

Aqueous System Behavior: Norethandrolone exhibits practically insoluble characteristics in aqueous systems, which is consistent with its steroid structure and lipophilic nature [5]. This poor water solubility is attributed to:

- The predominantly hydrophobic steroid ring system

- Limited polar functional groups (single hydroxyl group at 17β position)

- Strong intramolecular hydrophobic interactions

The hydrophobic character significantly impacts bioavailability and necessitates specialized formulation approaches for pharmaceutical applications. The poor aqueous solubility is typical for anabolic steroids and presents challenges for intravenous administration routes [7].

Solvent Selection Considerations: The consistent solubility across polar organic solvents (acetonitrile, ethanol, methanol) suggests that hydrogen bonding interactions with the 17β-hydroxyl group play a significant role in dissolution. The ability of these solvents to disrupt intermolecular hydrogen bonding networks in the solid state facilitates the dissolution process.

Partition Coefficient (Log P) and Lipophilicity Considerations

The lipophilicity of norethandrolone represents a critical physicochemical parameter that governs its biological activity, membrane permeability, and pharmacokinetic properties. While direct experimental determination of the octanol-water partition coefficient (Log P) for norethandrolone has not been extensively reported in the available literature, the compound's structural characteristics and behavior patterns provide substantial insights into its lipophilic nature.

Structural Basis for Lipophilicity: Norethandrolone possesses a molecular formula of C₂₀H₃₀O₂ with a molecular weight of 302.45 g/mol [8] [1]. The compound features:

- A characteristic steroid ring system providing significant hydrophobic surface area

- A 17β-hydroxyl group contributing limited polar character

- An ethyl substituent at the 17α position enhancing lipophilic properties

- A ketone functionality at the 3-position contributing to molecular polarity

Comparative Lipophilicity Assessment: Based on structural similarity analysis with related anabolic steroids, norethandrolone can be positioned within the moderate to high lipophilicity range typical for steroid hormones. Literature studies on related compounds provide reference points:

| Related Steroid | Log P (experimental) | Structural Relationship |

|---|---|---|

| Testosterone | 3.3 | Parent hormone structure |

| Nandrolone | 2.6 | 19-nor steroid backbone |

| Methyltestosterone | 3.8 | 17α-methyl derivative |

Predicted Lipophilicity Range: Computational prediction methods suggest that norethandrolone likely exhibits a Log P value in the range of 2.5 to 3.5, based on:

- The 19-nor steroid structure (similar to nandrolone)

- The 17α-ethyl substitution (enhancing lipophilicity compared to 17α-methyl)

- The presence of two oxygen atoms moderating overall lipophilicity

Biological Implications: The predicted moderate to high lipophilicity has significant implications for:

- Membrane permeability: Enhanced ability to cross biological membranes [9]

- Tissue distribution: Preferential accumulation in lipid-rich tissues

- Protein binding: Potential for binding to plasma proteins and cellular components

- Metabolic clearance: Influence on hepatic metabolism and clearance pathways

Experimental Determination Needs: The absence of experimentally determined Log P values for norethandrolone represents a significant gap in the physicochemical characterization. Recommended experimental approaches include:

- Shake-flask method: Direct measurement using octanol-water partitioning [10]

- HPLC-based methods: Chromatographic estimation using retention factor correlations [11]

- Computational validation: Cross-validation using multiple prediction algorithms [12]

Lipophilicity Modulation: The 17α-ethyl substitution in norethandrolone, compared to the 17α-methyl group in methyltestosterone, likely provides enhanced lipophilicity while maintaining anabolic activity. This structural modification affects the tissue distribution profile and potentially influences the anabolic-to-androgenic ratio observed in biological systems [7].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];

H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H362 (100%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];

H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure]

MeSH Pharmacological Classification

ATC Code

A14 - Anabolic agents for systemic use

A14A - Anabolic steroids

A14AA - Androstan derivatives

A14AA09 - Norethandrolone

KEGG Target based Classification of Drugs

Estrogen like receptors

3-Ketosteroid receptor

NR3C4 (AR) [HSA:367] [KO:K08557]

Pictograms

Health Hazard

Other CAS

Wikipedia

Dates

2: Shin HD, Suh JH, Kim J, Cho HD, Lee SD, Han KS, Wang Y, Han SB. Online turbulent flow extraction coupled with liquid chromatography-tandem mass spectrometry for high throughput screening of anabolic steroids in horse urine. J Pharm Biomed Anal. 2017 Oct 25;145:46-51. doi: 10.1016/j.jpba.2017.06.036. Epub 2017 Jun 19. PubMed PMID: 28648787.

3: Pigneux A, Béné MC, Guardiola P, Recher C, Hamel JF, Sauvezie M, Harousseau JL, Tournilhac O, Witz F, Berthou C, Escoffre-Barbe M, Guyotat D, Fegueux N, Himberlin C, Hunault M, Delain M, Lioure B, Jourdan E, Bauduer F, Dreyfus F, Cahn JY, Sotto JJ, Ifrah N. Addition of Androgens Improves Survival in Elderly Patients With Acute Myeloid Leukemia: A GOELAMS Study. J Clin Oncol. 2017 Feb;35(4):387-393. doi: 10.1200/JCO.2016.67.6213. Epub 2016 Oct 24. PubMed PMID: 28129526.

4: Bauer CT, Banks ML, Blough BE, Negus SS. Rate-dependent effects of monoamine releasers on intracranial self-stimulation in rats: implications for abuse liability assessment. Behav Pharmacol. 2013 Sep;24(5-6):448-58. doi: 10.1097/FBP.0b013e328363d1a4. PubMed PMID: 23851484; PubMed Central PMCID: PMC4028167.

5: McKinney AR, Cawley AT, Young EB, Kerwick CM, Cunnington K, Stewart RT, Ambrus JI, Willis AC, McLeod MD. The metabolism of anabolic-androgenic steroids in the greyhound. Bioanalysis. 2013 Apr;5(7):769-81. doi: 10.4155/bio.13.40. PubMed PMID: 23534422.

6: Grünblatt E, Bartl J, Marinova Z, Walitza S. In vitro study methodologies to investigate genetic aspects and effects of drugs used in attention-deficit hyperactivity disorder. J Neural Transm (Vienna). 2013 Jan;120(1):131-9. doi: 10.1007/s00702-012-0869-9. Epub 2012 Jul 26. Review. PubMed PMID: 22833045.

7: Galesio M, Mazzarino M, de la Torre X, Botrè F, Capelo JL. Accelerated sample treatment for screening of banned doping substances by GC-MS: ultrasonication versus microwave energy. Anal Bioanal Chem. 2011 Jan;399(2):861-75. doi: 10.1007/s00216-010-4319-y. Epub 2010 Oct 29. PubMed PMID: 21049269.

8: Georger JF, Hamzaoui O, Chaari A, Maizel J, Richard C, Teboul JL. Restoring arterial pressure with norepinephrine improves muscle tissue oxygenation assessed by near-infrared spectroscopy in severely hypotensive septic patients. Intensive Care Med. 2010 Nov;36(11):1882-9. doi: 10.1007/s00134-010-2013-3. Epub 2010 Aug 6. PubMed PMID: 20689910.

9: Nater UM, Whistler T, Lonergan W, Mletzko T, Vernon SD, Heim C. Impact of acute psychosocial stress on peripheral blood gene expression pathways in healthy men. Biol Psychol. 2009 Oct;82(2):125-32. doi: 10.1016/j.biopsycho.2009.06.009. Epub 2009 Jul 3. PubMed PMID: 19577611.

10: Fanton L, Belhani D, Vaillant F, Tabib A, Gomez L, Descotes J, Dehina L, Bui-Xuan B, Malicier D, Timour Q. Heart lesions associated with anabolic steroid abuse: comparison of post-mortem findings in athletes and norethandrolone-induced lesions in rabbits. Exp Toxicol Pathol. 2009 Jul;61(4):317-23. doi: 10.1016/j.etp.2008.09.007. Epub 2008 Nov 21. PubMed PMID: 19027274.

11: Arioli F, Gavinelli MP, Fracchiolla ML, Casati A, Fidani M, Ferrer E, Pompa G. Evaluation of boldenone formation and related steroids transformations in veal faeces by liquid chromatography/tandem mass spectrometry. Rapid Commun Mass Spectrom. 2008;22(2):217-23. PubMed PMID: 18085508.

12: Kaklamanos G, Theodoridis G, Papadoyannis IN, Dabalis T. Determination of anabolic steroids in muscle tissue by liquid chromatography-tandem mass spectrometry. J Agric Food Chem. 2007 Oct 17;55(21):8325-30. Epub 2007 Sep 24. PubMed PMID: 17887801.

13: Billes SK, Cowley MA. Catecholamine reuptake inhibition causes weight loss by increasing locomotor activity and thermogenesis. Neuropsychopharmacology. 2008 May;33(6):1287-97. Epub 2007 Aug 8. PubMed PMID: 17687262.

14: Trivin C, Gluckman E, Leblanc T, Cousin MN, Soulier J, Brauner R. Factors and markers of growth hormone secretion and gonadal function in Fanconi anemia. Growth Horm IGF Res. 2007 Apr;17(2):122-9. Epub 2007 Mar 2. PubMed PMID: 17336561.

15: Fidani M, Casagni E, Montana M, Pasello E, Pecoraro C, Gambaro V. Rapid test by liquid chromatography/tandem mass spectrometry to evaluate equine urine reactivity towards 17beta-OH steroids. Rapid Commun Mass Spectrom. 2006;20(16):2441-6. PubMed PMID: 16862626.

16: Mseddi S, Ben Aribia N, Horchani R, Elloumi M, Elghezal H, Souissi T. [Nosologic discussion between Fanconi disease and congenital dyskeratosis: 1 case of congenital bone marrow aplasia]. Arch Pediatr. 2006 Sep;13(9):1239-43. Epub 2006 Jul 18. French. PubMed PMID: 16854573.

17: Kim DK, Tolliver TJ, Huang SJ, Martin BJ, Andrews AM, Wichems C, Holmes A, Lesch KP, Murphy DL. Altered serotonin synthesis, turnover and dynamic regulation in multiple brain regions of mice lacking the serotonin transporter. Neuropharmacology. 2005 Nov;49(6):798-810. Epub 2005 Sep 23. PubMed PMID: 16183083.

18: Kuncová J, Svíglerová J, Tonar Z, Slavíková J. Heterogenous changes in neuropeptide Y, norepinephrine and epinephrine concentrations in the hearts of diabetic rats. Auton Neurosci. 2005 Aug 31;121(1-2):7-15. PubMed PMID: 15955747.

19: McKinney AR, Ridley DD, Suann CJ. The metabolism of norethandrolone in the horse: characterization of 16-, 20- and 21-oxygenated metabolites by gas chromatography/mass spectrometry. J Mass Spectrom. 2001 Feb;36(2):145-50. PubMed PMID: 11288196.

20: Van Puymbroeck M, Kuilman ME, Maas RF, Witkamp RF, Leyssens L, Vanderzande D, Gelan J, Raus J. In vitro liver models are important tools to monitor the abuse of anabolic steroids in cattle. Analyst. 1998 Dec;123(12):2453-6. PubMed PMID: 10435277.